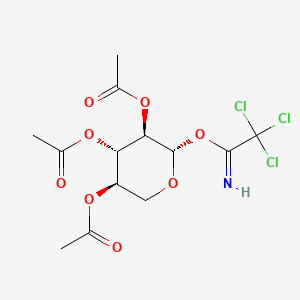

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is a chemical compound used primarily in the field of organic synthesis. It is a derivative of xylopyranose, a sugar molecule, and is often employed as a glycosyl donor in glycosylation reactions. This compound is particularly useful in the synthesis of complex carbohydrates and glycoconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate typically involves the acetylation of beta-D-xylopyranose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of beta-D-xylopyranose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-beta-D-xylopyranose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base such as sodium hydride to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming a glycosidic bond. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include Lewis acids such as boron trifluoride etherate, which act as catalysts in glycosylation reactions. The reactions are typically carried out in solvents like dichloromethane at low temperatures to prevent decomposition of the reactants .

Major Products: The major products formed from reactions involving this compound are glycosides, which are compounds where a sugar moiety is bonded to another functional group via a glycosidic bond. These products are valuable intermediates in the synthesis of oligosaccharides and glycoconjugates.

Scientific Research Applications

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is employed in the synthesis of complex carbohydrates, which are essential for studying carbohydrate-protein interactions and developing carbohydrate-based drugs. In biology, the compound is used to create glycoconjugates that are important for understanding cell signaling and immune responses. Additionally, it has applications in the pharmaceutical industry for the synthesis of glycosylated drugs and in the development of vaccines .

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate involves the activation of the glycosyl donor through the formation of a glycosyl cation intermediate. This intermediate then reacts with a nucleophilic acceptor to form a glycosidic bond. The trichloroacetimidate group serves as a leaving group, facilitating the formation of the glycosyl cation. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the glycosyl cation intermediate .

Comparison with Similar Compounds

Similar Compounds:

- 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

- 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl trichloroacetimidate

Uniqueness: 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is unique due to its specific use as a glycosyl donor in glycosylation reactions. The presence of the trichloroacetimidate group makes it a highly reactive and efficient donor, facilitating the formation of glycosidic bonds under mild conditions. This sets it apart from other similar compounds, which may require harsher reaction conditions or provide lower yields .

Properties

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHJYXWJQCCPK-YTWAJWBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)

![2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride](/img/structure/B594216.png)

![[S-(R*,r*)]-beta-chloro-N,alpha-dimethylphenethylamine hydrochloride](/img/structure/B594225.png)

![1-[(1R,3R)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B594228.png)